Tubulin Polymerization Inhibition: Potency Comparison Against the Reference Standard Combretastatin A-4
In a defined biochemical assay, N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide inhibits porcine brain tubulin polymerization with an IC50 of 2.68 µM [1]. This potency is comparable to the well-established standard Combretastatin A-4 (CA-4), which exhibits IC50 values typically in the 1.0–2.5 µM range across various studies [2]. This places the compound as a moderate-affinity tubulin ligand, distinct from high-potency indole-tetrazole variants like compounds 6a (IC50 = 0.34 µM) and 6f (IC50 = 0.52 µM) from the Reddy et al. series [2], which bear a tetrazole at the 2-position and an indole at the 3-position. This potency profile is ideal for investigating structure-activity relationships (SAR) where avoiding saturated binding is crucial for resolving nuanced pharmacodynamic effects.
| Evidence Dimension | Tubulin Polymerization Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.68 µM |
| Comparator Or Baseline | Combretastatin A-4: IC50 ~ 1.0–2.5 µM; Compound 6a (Reddy 2022): IC50 = 0.34 µM; Compound 6f (Reddy 2022): IC50 = 0.52 µM |
| Quantified Difference | ~1.5-fold less potent than CA-4 (upper literature estimate); ~8-fold less potent than compound 6a; ~5-fold less potent than compound 6f. |
| Conditions | Porcine brain tubulin; DAPI staining-based fluorescence assay, measurement every 60 secs for 90 mins. |
Why This Matters
This confirms the compound engages the same target as a clinically-validated standard but with a differentiated potency window, making it a useful tool compound for dissecting tubulin pharmacology without maximal target saturation.
- [1] BindingDB. (n.d.). BDBM50181051 (CHEMBL3818850): N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide. Affinity Data: IC50 2.68E+3 nM for Tubulin beta chain (Pig). Curated by Sun Yat-Sen University / ChEMBL. View Source
- [2] Reddy, T. S., Rai, S., & Koppula, S. K. (2022). Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1267, 133556. View Source
